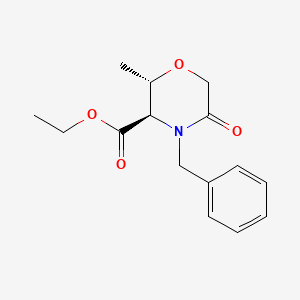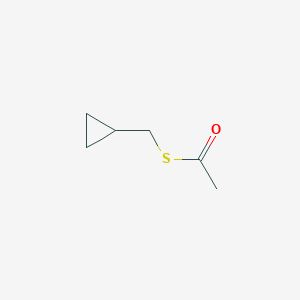![molecular formula C8H12ClN3O B3228797 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide CAS No. 1269152-32-0](/img/structure/B3228797.png)
2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide
Overview
Description
2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is a chemical compound that belongs to the class of acetamides It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(1H-pyrazol-1-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(1H-indol-1-yl)propyl]acetamide
- 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- 2-chloro-N-[3-(1H-triazol-1-yl)propyl]acetamide
Uniqueness
2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with indole, imidazole, or triazole rings, the pyrazole ring offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(3-pyrazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-7-8(13)10-3-1-5-12-6-2-4-11-12/h2,4,6H,1,3,5,7H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFBXGZBJBCZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)

![Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-](/img/structure/B3228759.png)
![Butanoic acid, 3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3228763.png)


![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)





